molecular formula C8H6BrN3S B14904958 8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine

8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine

Cat. No.: B14904958
M. Wt: 256.12 g/mol
InChI Key: HJHHWDVAQMFDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methylthio group at the 2nd position of the pyrido[3,2-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine typically involves the bromination of 2-(methylthio)pyrido[3,2-d]pyrimidine. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as methanol or acetonitrile . The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a potential anticancer agent . The molecular targets include tyrosine kinases and serine/threonine kinases, which are involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-8-bromo-pyrido[3,2-d]pyrimidine: Similar structure but with an amino group instead of a methylthio group.

    8-Chloro-2-(methylthio)pyrido[3,2-d]pyrimidine: Similar structure but with a chlorine atom instead of bromine.

    2-(Methylthio)pyrido[3,2-d]pyrimidine: Lacks the bromine atom.

Uniqueness

8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methylthio groups allows for diverse chemical modifications and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C8H6BrN3S

Molecular Weight

256.12 g/mol

IUPAC Name

8-bromo-2-methylsulfanylpyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H6BrN3S/c1-13-8-11-4-6-7(12-8)5(9)2-3-10-6/h2-4H,1H3

InChI Key

HJHHWDVAQMFDOT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CN=C2C=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.